molecular formula C10H11FN2O3S B15147743 4-(4-Fluorophenylsulfonyl)piperazin-2-one

4-(4-Fluorophenylsulfonyl)piperazin-2-one

Cat. No.: B15147743
M. Wt: 258.27 g/mol
InChI Key: FGMQKFFPTFXRTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-((4-Fluorophenyl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines, which can be further modified to yield different derivatives .

Comparison with Similar Compounds

4-((4-Fluorophenyl)sulfonyl)piperazin-2-one is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole .

Properties

Molecular Formula

C10H11FN2O3S

Molecular Weight

258.27 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H11FN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)

InChI Key

FGMQKFFPTFXRTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)F

solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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